molecular formula C8H18S2 B14461352 2,3-Dimethyl-4,5-dithiaoctane CAS No. 72437-67-3

2,3-Dimethyl-4,5-dithiaoctane

Cat. No.: B14461352
CAS No.: 72437-67-3
M. Wt: 178.4 g/mol
InChI Key: NWRHSMBBPGLJSE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4,5-dithiaoctane is an organic compound with the molecular formula C8H18S2 It is a branched alkane with two sulfur atoms incorporated into its structure, making it a dithiane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4,5-dithiaoctane typically involves the reaction of appropriate alkyl halides with thiol compounds under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium sulfide in an organic solvent such as ethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the dithiane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4,5-dithiaoctane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane ring back to the corresponding thiol compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol compounds.

    Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

2,3-Dimethyl-4,5-dithiaoctane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4,5-dithiaoctane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and enzymes, affecting their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutane: A branched alkane without sulfur atoms.

    4,5-Dithiaoctane: A similar compound with a different substitution pattern.

    2,3-Dimethyl-1,4-dithiane: A dithiane derivative with a different carbon backbone.

Uniqueness

2,3-Dimethyl-4,5-dithiaoctane is unique due to the presence of both methyl groups and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

72437-67-3

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

2-methyl-3-(propyldisulfanyl)butane

InChI

InChI=1S/C8H18S2/c1-5-6-9-10-8(4)7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

NWRHSMBBPGLJSE-UHFFFAOYSA-N

Canonical SMILES

CCCSSC(C)C(C)C

Origin of Product

United States

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